
1-(6-Fluoroquinolin-8-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fluoroquinolin-8-yl)ethan-1-amine is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their significant biological activities, particularly their antibacterial properties. This compound features a quinoline ring system with a fluorine atom at the 6th position and an ethanamine group at the 8th position, making it a unique and valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine typically involves the cyclization of appropriate precursors followed by functional group modifications. Common synthetic methods include:
Cyclization Reactions: Starting from suitable aniline derivatives, cyclization reactions can be employed to form the quinoline ring system.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved through electrophilic fluorination reactions.
Amination: The ethanamine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and fluorination processes, followed by purification steps to obtain the desired compound with high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Fluoroquinolin-8-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Aplicaciones Científicas De Investigación
1-(6-Fluoroquinolin-8-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, agrochemicals, and materials for electronic devices
Mecanismo De Acción
The mechanism of action of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine involves its interaction with molecular targets such as bacterial DNA-gyrase. By inhibiting this enzyme, the compound prevents the replication and transcription of bacterial DNA, leading to the death of bacterial cells. This specific mechanism of action makes it a valuable candidate for the development of new antibacterial agents .
Comparación Con Compuestos Similares
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline ring system.
Ciprofloxacin: Another fluoroquinolone with potent antibacterial activity.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness: 1-(6-Fluoroquinolin-8-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other fluoroquinolones, this compound features an ethanamine group at the 8th position, which may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C11H11FN2 |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
1-(6-fluoroquinolin-8-yl)ethanamine |
InChI |
InChI=1S/C11H11FN2/c1-7(13)10-6-9(12)5-8-3-2-4-14-11(8)10/h2-7H,13H2,1H3 |
Clave InChI |
AABUDVWYBATQBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2C(=CC(=C1)F)C=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)

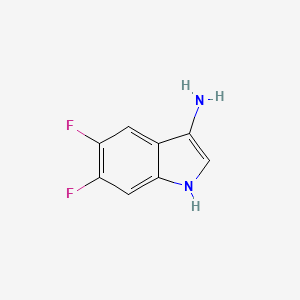
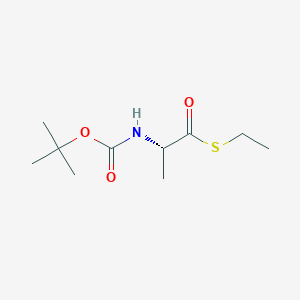



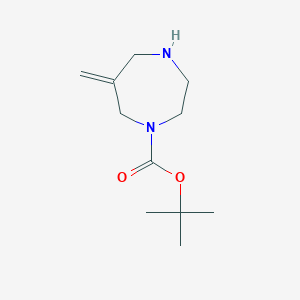
![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
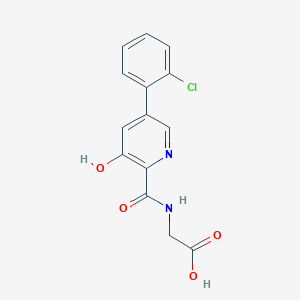
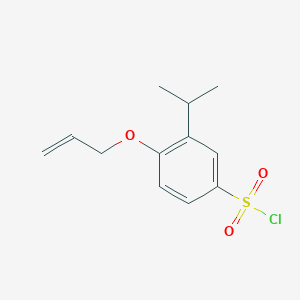
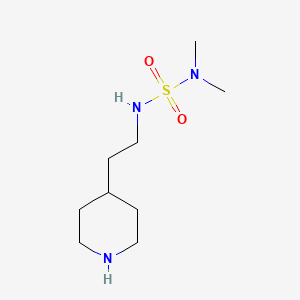
![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)

